

# 1,2,3-Tribromobutane chemical and physical properties

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## Compound of Interest

Compound Name: 1,2,3-Tribromobutane

Cat. No.: B13810187

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## An In-Depth Technical Guide to the Chemical and Physical Properties of **1,2,3-Tribromobutane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,2,3-tribromobutane** (CAS No. 632-05-3), a halogenated hydrocarbon of interest in synthetic organic chemistry.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work.

## Chemical Identity and Structure

**1,2,3-Tribromobutane** is a saturated acyclic hydrocarbon containing three bromine atoms.<sup>[1][2][3]</sup> Its structure consists of a four-carbon chain with bromine atoms attached to the first, second, and third carbon atoms.<sup>[1][2][3]</sup>

Table 1: Chemical Identifiers for **1,2,3-Tribromobutane**

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | 632-05-3[1][2][3]                                       |
| Molecular Formula | C <sub>4</sub> H <sub>7</sub> Br <sub>3</sub> [1][2][3] |
| Molecular Weight  | 294.81 g/mol [1][2][3]                                  |
| IUPAC Name        | 1,2,3-tribromobutane[2]                                 |
| InChI             | InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3[2][3]     |
| InChIKey          | HKTNRDJXZCCMGH-UHFFFAOYSA-N[2][3]                       |
| SMILES            | CC(Br)C(Br)CBr[2]                                       |

## Physicochemical Properties

The following tables summarize the key physical and chemical properties of **1,2,3-tribromobutane**. Much of the available data is based on computational models.

Table 2: Physical Properties of **1,2,3-Tribromobutane**

| Property                                   | Value  | Unit                        | Source                      |
|--|--------|-----------------------------|-----------------------------|
| Boiling Point                              | 488.52 | K                           | Joback Calculated Property  |
| Melting Point                              | 284.24 | K                           | Joback Calculated Property  |
| Density                                    |        |                             |                             |
| Refractive Index                           |        |                             |                             |
| LogP (Octanol/Water Partition Coefficient) | 2.928  | Crippen Calculated Property |                             |
| Water Solubility (log <sub>10</sub> WS)    | -3.02  | mol/L                       | Crippen Calculated Property |

Table 3: Thermodynamic Properties of **1,2,3-Tribromobutane**

| Property  | Value  | Unit   | Source                     |
|---|--------|--------|----------------------------|
| Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$ ) | -57.46 | kJ/mol | Joback Calculated Property |
| Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )         | 20.88  | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion ( $\Delta_{\text{fus}} H^\circ$ )          | 14.92  | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )    | 43.03  | kJ/mol | Joback Calculated Property |

## Reactivity and Chemical Behavior

The reactivity of **1,2,3-tribromobutane** is primarily dictated by the presence of three carbon-bromine bonds. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The presence of bromine atoms on adjacent carbons (vicinal) and on a primary and secondary carbon allows for complex reaction pathways.

The reactivity of the bromine atoms is influenced by their position on the carbon chain. The primary bromine at the C1 position is generally more susceptible to  $S_N2$  reactions than the secondary bromines at C2 and C3 due to less steric hindrance. Elimination reactions, such as dehydrobromination, are also possible and can lead to the formation of various brominated butenes.

## Experimental Protocols

While specific experimental protocols for the synthesis of **1,2,3-tribromobutane** are not extensively detailed in the literature, a plausible synthetic route involves the bromination of an appropriate unsaturated precursor. A representative protocol for the synthesis via the bromination of crotyl bromide is provided below.

### Representative Synthesis of **1,2,3-Tribromobutane** from Crotyl Bromide

This protocol describes a general procedure for the electrophilic addition of bromine to crotyl bromide (1-bromo-2-butene).

Materials:

- Crotyl bromide (1-bromo-2-butene)
- Bromine ( $\text{Br}_2$ )
- Carbon tetrachloride ( $\text{CCl}_4$ ) or other inert solvent
- Sodium thiosulfate solution (aqueous, 5%)
- Sodium bicarbonate solution (aqueous, saturated)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotyl bromide in carbon tetrachloride.
- Cool the flask in an ice bath.
- Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.
- Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any unreacted bromine.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
- Wash the organic layer with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **1,2,3-tribromobutane**.
- The crude product can be further purified by vacuum distillation.



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Caption: Experimental workflow for the synthesis of **1,2,3-tribromobutane**.

## Spectroscopic Data

Experimental spectroscopic data for **1,2,3-tribromobutane** is not readily available. However, the expected spectral characteristics can be predicted based on its structure.

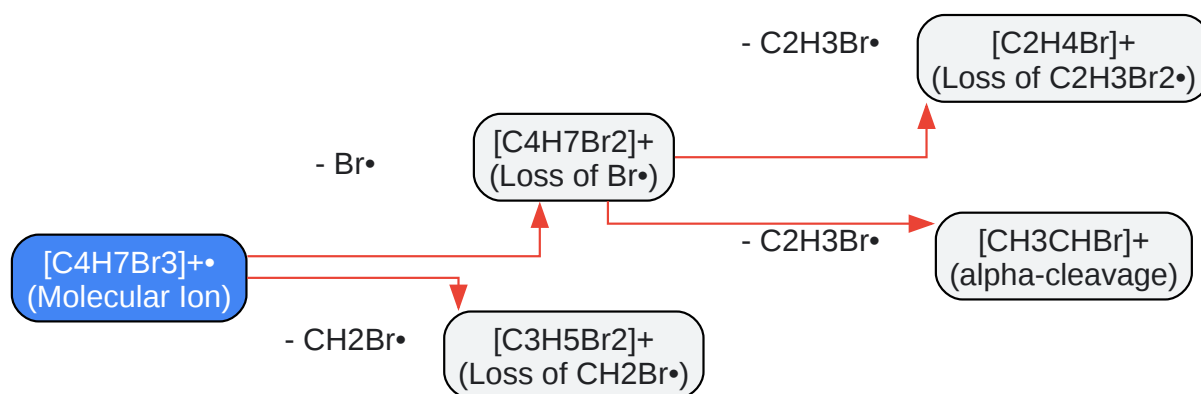
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereomers. Protons on carbons bearing bromine atoms will be deshielded and appear at higher chemical shifts. Spin-spin coupling between adjacent protons will lead to complex splitting patterns.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbons bonded to bromine will be shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region (below  $800\text{ cm}^{-1}$ ).

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) and characteristic isotopic peaks ( $\text{M}+2$ ,  $\text{M}+4$ ,  $\text{M}+6$ ) due to the presence of three bromine atoms ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes are in a roughly 1:1 ratio). Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

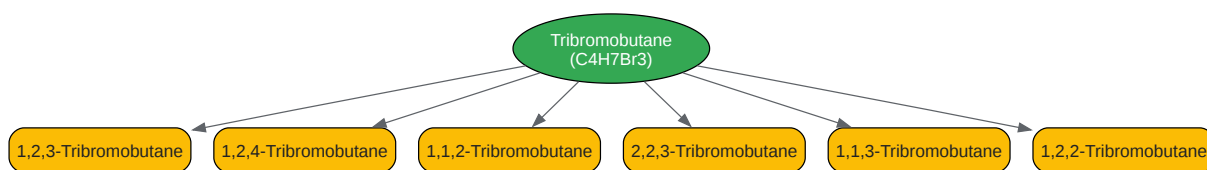


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Caption: A plausible mass spectrometry fragmentation pathway for **1,2,3-tribromobutane**.

## Logical Relationships

**1,2,3-Tribromobutane** is one of several structural isomers of tribromobutane. The position of the bromine atoms significantly influences the chemical and physical properties of these isomers.



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Caption: Structural isomers of tribromobutane.

## Safety and Handling

Detailed safety information for **1,2,3-tribromobutane** is not readily available. However, based on the data for other brominated hydrocarbons, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Brominated organic compounds can be irritants and may have other toxicological effects.

## Conclusion

**1,2,3-Tribromobutane** is a functionalized alkane with potential applications in organic synthesis. This guide provides a summary of its known and predicted chemical and physical properties. Further experimental investigation is needed to fully characterize this compound and its reactivity.

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## References

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